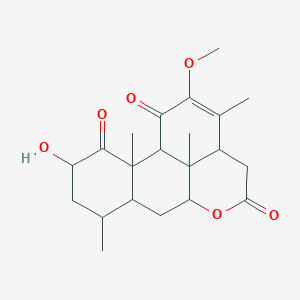
Picrasine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picrasin B is a quassinoid, a type of degraded triterpene, derived from the plant Picrasma quassioides. Quassinoids are known for their bitter taste and have been traditionally used in various medicinal applications. Picrasin B, in particular, has garnered attention due to its significant biological activities, including anticancer and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Picrasin B is typically extracted from the plant Picrasma quassioides using solvent extraction methods. The extraction process involves using solvents such as ethanol or methanol to isolate the compound from the plant material. Ultrasonic extraction methods have also been employed to enhance the yield and efficiency of the extraction process .
Industrial Production Methods
Industrial production of Picrasin B primarily relies on large-scale extraction from Picrasma quassioides. The process involves harvesting the plant material, drying it, and then subjecting it to solvent extraction. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Picrasin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize Picrasin B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Picrasin B.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Picrasin B can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives with different biological activities .
Applications De Recherche Scientifique
Chemistry: Picrasin B serves as a valuable compound for studying the structure-activity relationship of quassinoids.
Biology: In biological research, Picrasin B is used to study its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Picrasin B has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: In the pharmaceutical industry, Picrasin B is used as a lead compound for developing new drugs.
Mécanisme D'action
Picrasin B exerts its effects through various molecular targets and pathways. It has been shown to interact with key signaling pathways involved in cell proliferation and apoptosis, including the B-cell lymphoma-2 (BCL-2) family of proteins, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways. By modulating these pathways, Picrasin B induces cell death in cancer cells and inhibits inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quassin: Another quassinoid with similar bitter properties and biological activities.
Bruceine D: Known for its anticancer properties, similar to Picrasin B.
Eurycomanone: A quassinoid with significant antimalarial and anticancer activities.
Uniqueness of Picrasin B
Picrasin B stands out due to its unique chemical structure and significant biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for drug development. Additionally, its extraction from a widely available plant source makes it more accessible for research and industrial applications .
Propriétés
IUPAC Name |
4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
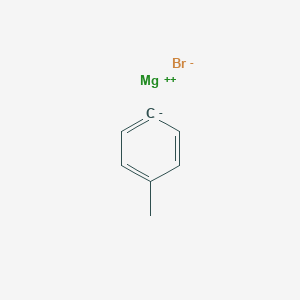
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
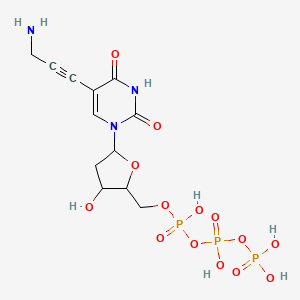
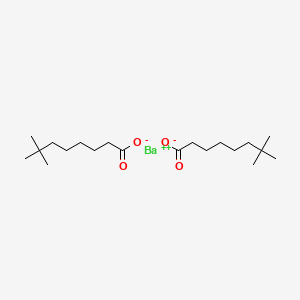
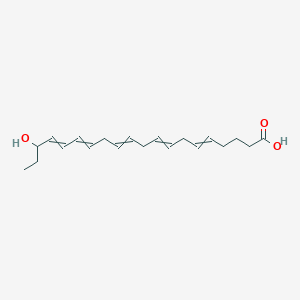
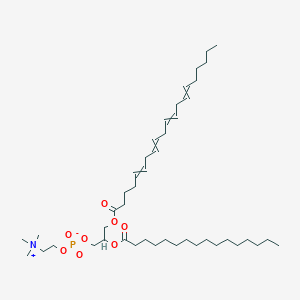

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

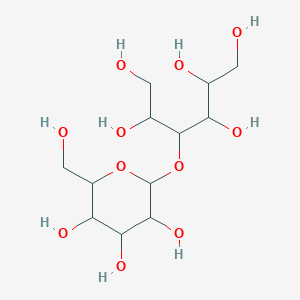
![2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one](/img/structure/B13394403.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
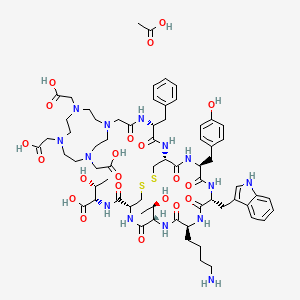
![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)
